GSK729
Description
Properties
CAS No. |
1403602-92-5 |
|---|---|
Molecular Formula |
C16H16F3N3O2 |
Molecular Weight |
339.32 |
IUPAC Name |
5(R)-(4-Ethyl-phenyl)-7(S)-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C16H16F3N3O2/c1-2-9-3-5-10(6-4-9)12-7-13(16(17,18)19)22-14(21-12)11(8-20-22)15(23)24/h3-6,8,12-13,21H,2,7H2,1H3,(H,23,24)/t12-,13+/m1/s1 |
InChI Key |
PZUHMVXZBLEHFM-OLZOCXBDSA-N |
SMILES |
O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK729 |
Origin of Product |
United States |
Mechanism of Action and Biological Target Elucidation of Gsk729
Initial Hypotheses Regarding GSK729's Biological Target
This compound belongs to the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) class of compounds. researchgate.net Initial research into THPP-based inhibitors pointed towards MmpL3 as the primary target. nih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for flipping trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acids, across the inner membrane. researchgate.netcapes.gov.br The evidence supporting MmpL3 as the target was largely based on the isolation of resistant mutants which showed mutations in the mmpL3 gene. nih.govcapes.gov.br This led to the widespread classification of this compound series as MmpL3 inhibitors. researchgate.net
Re-evaluation and Definitive Identification of this compound's Primary Target
A critical step in clarifying the true target of the THPP compound series involved the use of chiral enantiomers. nih.gov Chirality is a property of molecules that are non-superimposable mirror images of each other, much like a person's left and right hands. wikipedia.org These mirror-image molecules are known as enantiomers. wikipedia.org
In this case, researchers utilized this compound, the active enantiomer, and GSK730, its inactive counterpart. nih.govmedkoo.com While chemically identical in composition, their spatial arrangements are different, and this difference was key to discriminating the true biological target. The active this compound was used in pull-down assays, a method to isolate specific protein-binding partners from a complex mixture. researchgate.netnih.gov The inactive GSK730 served as a crucial negative control; a true target should bind to the active enantiomer but not the inactive one. medkoo.comaston.ac.uk
| Compound | Chiral Property | Biological Activity | Binding Target |
|---|---|---|---|
| This compound | Active Enantiomer | Inhibits Mycobacterium tuberculosis | EchA6 |
| GSK730 | Inactive Enantiomer | No significant activity | Does not bind EchA6 |
Using the active enantiomer this compound in protein pull-down experiments with extracts from M. bovis BCG, researchers identified Enoyl-CoA Hydratase 6 (EchA6) as a strong and stereospecific binder. nih.govmolnova.com Notably, MmpL3 was not detected in these pull-down assays, despite being present in the cell extract. aston.ac.uk The binding was shown to be stereospecific because the inactive enantiomer, GSK730, did not significantly compete with or pull down EchA6. aston.ac.uk
Further validation came from genetic studies. Targeted mutagenesis of the echA6 gene conferred resistance to the THPP inhibitors, indicating that EchA6 was a biologically relevant target both in laboratory cultures and within a mouse model of infection. researchgate.netnih.gov These findings led to a revised hypothesis: MmpL3 may not be the direct inhibitory target, but rather could function as an importer for the THPP compounds, explaining why mutations in mmpL3 would block the drug's entry and lead to resistance. researchgate.netnih.gov
Molecular Mechanism of Action of this compound
The identification of EchA6 as the primary target shifted the understanding of this compound's mechanism of action to the disruption of fatty acid metabolism. medchemexpress.com EchA6, while homologous to enoyl-CoA hydratases, is a non-catalytic but essential protein in mycobacteria that binds to long-chain acyl-CoAs. researchgate.net Mycolic acids are exceptionally long fatty acids that are fundamental components of the protective mycobacterial cell wall. researchgate.netfrontiersin.org Their synthesis is carried out by the fatty acid synthase II (FAS-II) system. researchgate.net
Research suggests that EchA6 acts as an essential shuttle, possibly feeding long-chain fatty acids into the FAS-II pathway for elongation. researchgate.net By binding to EchA6, this compound inhibits this process, competing with the binding of the natural acyl-CoA substrates. researchgate.net This disruption of the fatty acid supply chain ultimately suppresses the synthesis of mycolic acids, leading to a bactericidal effect against Mycobacterium tuberculosis. researchgate.netmedchemexpress.com
| Protein | Function | Relation to this compound |
|---|---|---|
| MmpL3 | Transports trehalose monomycolate (TMM) across the cell membrane. researchgate.net | Initially believed to be the direct target; now hypothesized to be a potential importer of the compound. nih.gov |
| EchA6 | Essential, non-catalytic protein that binds long-chain acyl-CoAs. researchgate.net | The definitive, direct binding target of this compound. nih.govmolnova.com |
| FAS-II System | Synthesizes the very long-chain mycolic acids for the cell wall. researchgate.net | Inhibition of EchA6 by this compound disrupts this pathway by interfering with the supply of fatty acid substrates. researchgate.net |
Interactions with EchA6 and Downstream Effects
The primary molecular target of the chemical compound this compound has been identified as the enoyl-CoA hydratase homolog, EchA6. nih.gov This was determined through protein pull-down experiments which demonstrated that this compound, an active tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP), selectively binds to EchA6 in a stereospecific manner. nih.govresearchgate.net In contrast, its inactive enantiomer, GSK730, showed negligible interaction, highlighting the specificity of the binding. aston.ac.uk
Although homologous to mammalian enoyl-coenzyme A (CoA) hydratases, EchA6 is a non-catalytic yet essential protein in Mycobacterium tuberculosis. nih.gov Its essentiality is linked to its role in binding long-chain acyl-CoAs and shuttling them to the fatty acid synthase II (FAS-II) system for mycolic acid biosynthesis. nih.govresearchgate.net Mycolic acids are fundamental components of the protective outer layer of mycobacteria.
The binding of this compound to EchA6 is competitive with the binding of long-chain acyl-CoAs. nih.gov By occupying the binding site, this compound effectively inhibits the function of EchA6. This direct interaction disrupts the mycolic acid biosynthesis pathway, a critical process for the structural integrity of the mycobacterial cell wall. nih.govresearchgate.net The downstream effect of this inhibition is the suppression of mycolic acid synthesis, which ultimately leads to bactericidal activity against Mycobacterium tuberculosis. nih.govmedchemexpress.com
Further evidence supporting EchA6 as the direct target comes from mutagenesis studies. A specific point mutation in the echA6 gene, W133A, was found to abrogate the binding of THPP inhibitors like this compound. nih.gov This mutation not only increased the in vitro minimum inhibitory concentration but also the in vivo effective dose required in mouse models of chronic tuberculosis infection. nih.gov
| Feature | Description |
| Direct Target | EchA6 (Enoyl-CoA hydratase homolog) |
| Binding Nature | Stereospecific and competitive with long-chain acyl-CoA |
| Downstream Effect | Inhibition of mycolic acid synthesis |
| Result | Bactericidal activity against Mycobacterium tuberculosis |
Distinction from MmpL3 Inhibition and its Role in Compound Import
Initially, this compound and other THPP compounds were classified as inhibitors of the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3). researchgate.net MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acid, across the inner membrane. nih.gov The initial hypothesis was based on the observation that mutations in the mmpL3 gene conferred resistance to these compounds. nih.gov
However, subsequent research, including protein pull-down studies, failed to identify a direct and strong binding interaction between this compound and MmpL3. aston.ac.uknih.gov The selective pull-down of EchA6, but not MmpL3, by the active this compound compound was a pivotal finding that shifted the understanding of its mechanism. researchgate.netnih.gov
The role of MmpL3 in the context of this compound's activity is now understood to be related to drug import rather than direct inhibition. It is hypothesized that MmpL3 may function as a transporter for THPP compounds, facilitating their entry into the mycobacterial cell. researchgate.netnih.gov Consequently, mutations in mmpL3 can impair the import of this compound, reducing its intracellular concentration and thereby conferring a resistance phenotype. researchgate.net This explains why resistance mutations were found in mmpL3 without it being the ultimate bactericidal target. This distinction is critical, as it reveals that spontaneous resistance-conferring mutations can sometimes obscure the actual molecular target of a small molecule inhibitor. nih.gov
| EchA6 | MmpL3 | |
| Role in this compound's action | Direct biological target of inhibition | Facilitates import of the compound |
| Interaction with this compound | Strong, stereospecific binding | Not identified as a strong binder in pull-down assays |
| Effect of Mutations | Abrogates this compound binding, leading to resistance | Impairs compound import, leading to resistance |
Comparative Analysis of this compound's Mechanism with Other Anti-Mycobacterial Agents
The mechanism of action of this compound, targeting the essential fatty acid shuttle protein EchA6, represents a distinct strategy compared to other established anti-mycobacterial agents. nih.govresearchgate.net A comparative analysis highlights the diversity of pathways targeted in the fight against tuberculosis.
Cell Wall Synthesis Inhibitors: This is a major class of anti-tubercular drugs.
Isoniazid (B1672263) (INH): One of the most potent first-line drugs, INH is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis. ajernet.net While both this compound and isoniazid disrupt mycolic acid synthesis, they do so by targeting different proteins in the pathway.
Ethambutol: This agent inhibits arabinosyltransferases, enzymes involved in the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall. mdpi.com
Delamanid: This newer drug also inhibits mycolic acid synthesis, but through a different mechanism involving the nitro-dihydro-imidazooxazole class of compounds. mdpi.com
RNA Synthesis Inhibitors:
Rifampicin (B610482) (RIF): A cornerstone of tuberculosis treatment, rifampicin inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription. ajernet.netmdpi.com This mechanism is fundamentally different from this compound's targeting of a metabolic shuttle protein.
Protein Synthesis Inhibitors:
Aminoglycosides (e.g., Streptomycin, Amikacin): These drugs bind to the 30S ribosomal subunit, disrupting the initiation of protein synthesis and causing misreading of mRNA. mdpi.com
Linezolid: This oxazolidinone binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional initiation complex for protein synthesis. ajernet.netmdpi.com
Energy Metabolism Inhibitors:
Bedaquiline (B32110): Representing a novel class of drugs, bedaquiline specifically targets the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy production in both replicating and dormant bacteria. mdpi.com
This compound's unique targeting of EchA6, a non-catalytic but essential shuttle protein, offers a mechanism that is distinct from the inhibition of enzymatic processes or macromolecular synthesis targeted by many other anti-mycobacterial agents. nih.govresearchgate.net This novelty is valuable in the context of growing drug resistance to existing therapies.
| Compound | Class/Mechanism | Target Protein/Process |
| This compound | EchA6 Inhibitor | EchA6 (Fatty acid shuttle) |
| Isoniazid | Mycolic Acid Synthesis Inhibitor | InhA |
| Ethambutol | Arabinogalactan Synthesis Inhibitor | Arabinosyltransferases |
| Rifampicin | RNA Polymerase Inhibitor | RNA Polymerase |
| Streptomycin | Protein Synthesis Inhibitor | 30S Ribosomal Subunit |
| Bedaquiline | ATP Synthase Inhibitor | ATP Synthase |
Preclinical Research and in Vitro Studies of Gsk729
Antimycobacterial Activity of GSK729 in In Vitro Models
In vitro studies have been conducted to evaluate the effectiveness of this compound against mycobacteria. These studies aim to determine the compound's ability to inhibit or kill bacterial cells in a controlled laboratory setting.
Bacteriostatic and Bactericidal Efficacy
Determining whether an antibacterial agent is bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) is a critical aspect of preclinical evaluation, especially for slow-growing organisms like mycobacteria, where bactericidal activity is often preferred for effective treatment. nih.govplos.org While the provided search results highlight the importance of differentiating between bacteriostatic and bactericidal targets in mycobacteria and discuss methods for doing so nih.govplos.org, specific data explicitly classifying this compound as either bacteriostatic or bactericidal in vitro is not detailed within the provided snippets. Some studies mention bactericidal compounds and methods to assess this nih.govplos.orgmdpi.commdpi.com, but a direct statement on this compound's specific efficacy type is not present.
Activity Spectrum Against Mycobacterial Strains
The spectrum of activity refers to the range of mycobacterial species or strains against which a compound is effective. Research indicates that this compound, also referred to as THPP (tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide), has shown activity against Mycobacterium tuberculosis. medchemexpress.comnih.gov While some search results discuss the in vitro activity spectrum of other compounds against various nontuberculous mycobacteria (NTM) like Mycobacterium avium complex and Mycobacterium abscessus uran.uamdpi.comnih.govnih.gov, the provided information specifically links this compound (THPP) to activity against Mycobacterium tuberculosis. medchemexpress.comnih.gov
Cellular Assays and Biological Responses to this compound
Cellular assays are employed to investigate the biological effects of this compound on mycobacterial cells, including how resistance might develop and its impact on essential metabolic processes.
Resistance Development Studies Through Targeted Mutagenesis (echA6)
Studies on resistance development have identified targeted mutagenesis of the echA6 gene as a mechanism conferring resistance to this compound (THPP) in vitro. researchgate.netresearchgate.net This suggests that echA6 is, at least, an additional target of this compound. researchgate.netresearchgate.net A point mutation, specifically W133A in EchA6, has been shown to abrogate THPP-binding and increase the in vitro minimum inhibitory concentration (MIC). nih.govresearchgate.netrcsb.org
Effects on Mycobacterial Metabolic Processes (e.g., Fatty Acid Synthesis)
Research indicates that this compound (THPP) inhibitors suppress mycolic acid synthesis. nih.gov EchA6, a protein that selectively binds this compound medchemexpress.comnih.govrcsb.org, interacts with selected enzymes of fatty acid synthase II (FAS-II) in bacterial two-hybrid assays. nih.govresearchgate.netrcsb.org This interaction suggests that EchA6's essentiality may be linked to feeding long-chain fatty acids to FAS-II. nih.govresearchgate.netrcsb.org Mycolic acids are crucial components of the mycobacterial cell wall, and their synthesis is a validated target for antitubercular drugs. mdpi.com The suppression of mycolic acid synthesis by this compound highlights its potential to disrupt essential cell wall biosynthesis pathways in mycobacteria. nih.govmdpi.com
Pharmacodynamic Characterization in In Vitro Systems
In vitro pharmacodynamic (PD) characterization aims to understand the relationship between this compound concentration and its antimycobacterial effect over time. While the importance of in vitro PD models, such as the hollow fiber infection model, for predicting drug efficacy and studying resistance development in mycobacteria is recognized frontiersin.orgfibercellsystems.comnih.gov, specific details regarding the in vitro pharmacodynamic characterization of this compound were not prominently featured in the provided search results. These models are valuable tools for simulating drug exposure profiles and evaluating the time-kill kinetics of antibacterial agents against mycobacteria. frontiersin.orgfibercellsystems.comnih.gov
Translational Relevance of In Vitro Findings for Further Research
In vitro research into the chemical compound this compound has yielded critical insights that directly inform and guide subsequent preclinical and potential clinical investigations, demonstrating significant translational relevance. Initially, phenotypic screens suggested that this compound, an active chiral enantiomer of tetrahydropyrazo[1,5a]pyrimidine-3-carboxamide (THPP), acted as an inhibitor of Mycobacterium tuberculosis (Mtb) mycobacterial membrane protein Large 3 (MmpL3), a protein essential for mycolic acid transport. nih.gov However, more targeted in vitro studies, specifically protein pull-down assays utilizing this compound, provided a pivotal re-direction of research focus. These studies robustly identified enoyl-coenzyme A (CoA) hydratase EchA6, rather than MmpL3, as a strong binding partner of this compound. nih.govadvancedresearchpublications.comnih.gov This finding was further supported by demonstrating that targeted mutagenesis of the echA6 gene conferred resistance to THPP (this compound) in vitro. nih.govadvancedresearchpublications.com
The identification of EchA6 as a primary target is highly translationally relevant as it pinpoints a specific molecular entity and pathway for further investigation in the context of mycobacterial inhibition. This compound has been characterized in vitro as a potent inhibitor of Mtb EchA6, exhibiting an IC50 value of 1.8 µM. ijraset.com Mechanistic studies in vitro have elucidated that this compound and related THPP compounds exert their effect by competing with CoA binding, which in turn suppresses the synthesis of mycolic acids, essential components of the mycobacterial cell wall. advancedresearchpublications.com The observed bactericidal effects of these inhibitors in vitro further underscore their potential as antitubercular agents. nih.gov
These detailed in vitro findings have several key implications for guiding further research:
Refined Target Validation: The shift in target identification from MmpL3 to EchA6 necessitates focused validation studies on EchA6 in various mycobacterial species and conditions. This ensures that subsequent in vivo studies are based on a correct understanding of the compound's primary mechanism.
Rational Drug Design: Understanding that this compound inhibits EchA6 by competing with CoA binding provides a structural and mechanistic basis for the rational design of novel, more potent, and selective inhibitors targeting the CoA binding site or other critical functional regions of EchA6.
Investigation of Resistance Mechanisms: In vitro studies revealing resistance conferred by mutations in echA6 directly inform research into potential resistance pathways that might emerge in clinical settings. nih.govadvancedresearchpublications.com Furthermore, the observation that mutations in mmpL3 can impair the import of THPP (this compound) highlights the importance of studying drug uptake and efflux mechanisms alongside target engagement to develop strategies to overcome potential resistance involving transport. advancedresearchpublications.com
Exploration of Metabolic Interplay: The in vitro finding that EchA6 interacts with enzymes of the fatty acid synthase II (FAS-II) pathway in bacterial two-hybrid assays suggests a potential functional link between EchA6 and FAS-II in feeding long-chain fatty acids. advancedresearchpublications.com This warrants further research to fully understand this metabolic network and determine if targeting this interplay could offer synergistic therapeutic opportunities.
Basis for In Vivo Studies: The demonstrated in vitro bactericidal activity against Mtb and potentially other mycobacteria provides a strong rationale for progressing to ex vivo and in vivo efficacy studies to confirm these effects in more complex biological systems. nih.gov
The data generated from these in vitro studies, particularly concerning target identification, mechanism of action, and initial resistance insights, is crucial for developing predictive models and biomarkers for evaluating this compound and related compounds in subsequent preclinical and clinical phases.
| In Vitro Finding | Translational Relevance for Further Research |
| Identification of EchA6 as primary target nih.govadvancedresearchpublications.comnih.gov | Guides focused target validation and drug discovery efforts on EchA6. |
| Potent inhibition of EchA6 (IC50 = 1.8 µM) ijraset.com | Provides a benchmark for the potency of lead compounds targeting EchA6. |
| Mechanism: Competition with CoA, suppression of mycolic acid synthesis advancedresearchpublications.com | Informs rational design of inhibitors and suggests potential biomarkers for target engagement. |
| In vitro bactericidal activity nih.gov | Supports progression to efficacy testing in ex vivo and in vivo models. |
| Resistance via echA6 mutations nih.govadvancedresearchpublications.com | Directs research into potential clinical resistance mechanisms and strategies to overcome them. |
| Resistance via mmpL3 impaired import advancedresearchpublications.com | Highlights the need to study drug transport mechanisms and potential for combination therapies. |
| Interaction of EchA6 with FAS-II advancedresearchpublications.com | Suggests further investigation into interconnected metabolic pathways and potential for synergistic targeting. |
Preclinical Research and in Vivo Studies of Gsk729 in Animal Models
Selection and Characterization of Animal Models for GSK729 Research
The selection of appropriate animal models for studying this compound is guided by the need to mimic key aspects of the human disease being targeted, such as Mycobacterium tuberculosis infection. Different animal species and strains offer distinct advantages and limitations for this research. nih.govmdpi.comnih.gov
Other Relevant Animal Species and Strain Considerations
Beyond murine models, other animal species are considered for preclinical research to address the limitations of mouse models and to better recapitulate specific aspects of human diseases. Guinea pigs, for instance, are innately susceptible to Mycobacterium tuberculosis and can develop lung lesions, bacteraemia, and fatal disease, more closely mimicking the clinical infection course in humans than mice. nih.gov This makes them valuable for modeling different forms of TB and evaluating vaccine efficacy. nih.gov However, a limitation of the guinea pig model is the relative scarcity of immunological reagents compared to mice, which can hinder detailed evaluation of immune responses. nih.gov Rabbits are relatively resistant to Mycobacterium tuberculosis but can develop pulmonary cavities similar to humans when infected with virulent Mycobacterium bovis, offering a model for this specific pathological feature. nih.gov Non-human primates are also considered due to their close relation to humans, but their high cost and handling difficulties limit their widespread use. nih.gov The choice of animal model, including the specific strain, is crucial for pharmacokinetic and pharmacodynamic studies, as species, genetic background, sex, and age can influence drug behavior and efficacy. scantox.comfrontiersin.org
Efficacy and Activity Assessments of this compound in In Vivo Mycobacterial Infection Models
Efficacy studies in animal models assess the ability of this compound to inhibit or eliminate mycobacteria and influence the course of infection. These studies involve evaluating compound activity and its impact on pathogen burden and disease progression.
Analysis of Pathogen Load and Disease Progression
Analysis of pathogen load and disease progression in animal models provides direct evidence of this compound's efficacy. Pathogen load is typically determined by quantifying the number of viable bacteria in infected tissues, such as the lungs and spleen in tuberculosis models. plos.orgelifesciences.org A reduction in bacterial load in treated animals compared to control groups indicates the compound's bactericidal or bacteriostatic activity. Disease progression can be assessed through various parameters, including changes in body weight, lung pathology (e.g., inflammation, lesion formation), and survival rates. plos.org For example, in studies comparing tuberculosis treatment regimens in murine models, bacterial load reduction in the lungs and spleen is a key efficacy endpoint. elifesciences.org Studies have shown that effective regimens can lead to a significant reduction in bacterial burden, sometimes to below the limit of detection. elifesciences.org
Pharmacokinetic and Pharmacodynamic Correlations in Animal Studies
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animals are essential for understanding how the animal's body handles this compound (PK) and what effects the compound has on the pathogen and the host (PD). scantox.combioagilytix.com PK studies evaluate the absorption, distribution, metabolism, and excretion of the drug, providing data on drug exposure levels in different tissues over time. scantox.combioagilytix.com PD studies assess the relationship between drug concentration at the site of infection and its antimicrobial effect. scantox.combioagilytix.com By correlating PK data with PD outcomes, such as bacterial load reduction, researchers can determine key PK/PD parameters that predict efficacy. scantox.comresearchgate.net These parameters, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) or the ratio of the maximum concentration to the MIC (Cmax/MIC), are crucial for optimizing dosing regimens in preclinical studies and informing potential human dosing. scantox.comresearchgate.net High-quality PK/PD data from animal studies are essential for classifying lead candidates and assessing bioavailability and tissue distribution. scantox.com
Due to the limitations of the available search results, it is not possible to generate a comprehensive article focusing solely on the preclinical research and in vivo studies of the chemical compound this compound in animal models, including detailed research findings and methodological considerations, as requested by the outline sections 4. and 4.4. The search results provided general information about preclinical research and in vivo studies in animal models but lacked specific data pertaining directly to this compound's effects, efficacy, or detailed methodological approaches in animal studies.
Information gathered indicates that this compound (CAS Number: 1403602-92-5) is identified as a potent, small molecule inhibitor of Mycobacterium tuberculosis enoyl-coenzyme A (CoA) hydratase EchA6. nih.govnih.gov Research has explored its binding properties, indicating EchA6 as a target. While some studies related to the target EchA6 and compounds it binds to (like THPP) have involved in vivo (murine) resistance studies, specific preclinical in vivo study data detailing the effects of administering this compound to animal models were not found within the scope of the search.
It is important to note that during the search, other compounds with similar identifiers appeared, specifically "Isoganciclovir" (PubChem CID 135446919, CAS 86357-09-7) and "ecteinascidin 729" (CAS 114899-27-3). Based on the provided chemical formulas and CAS numbers, these are distinct compounds from the EchA6 inhibitor this compound (CAS 1403602-92-5, Molecular Formula C16H16F3N3). nih.govnih.gov The listing of this compound as a synonym for Isoganciclovir in some databases appears to be a discrepancy.
Therefore, while this compound is recognized as a chemical compound with a specific molecular target in Mycobacterium tuberculosis, detailed information regarding its preclinical research and in vivo studies in animal models, as required to fulfill the specified outline, was not accessible through the performed searches.
Structure Activity Relationship Sar and Derivative Studies of Gsk729
Chemical Scaffolds Related to GSK729 (e.g., THPP)
This compound is chemically related to the tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) chemical scaffold researchgate.net. THPP compounds were initially thought to target MmpL3, an essential lipid transporter in Mycobacterium tuberculosis researchgate.net. However, subsequent studies, including pull-down experiments using chiral enantiomers of THPP, specifically this compound (active) and GSK730 (inactive), identified EchA6 as a strong binder of THPP (this compound), rather than MmpL3 researchgate.netnih.gov. This finding was further supported by targeted mutagenesis of echA6, which conferred resistance to THPP both in vitro and in vivo, indicating EchA6 as at least an additional target researchgate.netnih.gov. The THPP scaffold, therefore, represents a core structure from which this compound and related inhibitors of EchA6 are derived. PK-THPP is another compound with the THPP scaffold and has a PubChem CID of 53464059 nih.gov.
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic structural modifications of the this compound/THPP scaffold have been undertaken to understand their impact on biological activity, particularly concerning EchA6 binding affinity, selectivity, and potency researchgate.netnih.gov. These studies involve synthesizing a series of analogs with specific changes to the core structure and evaluating their biological effects.
Correlation of Structural Features with EchA6 Binding Affinity
Research has shown a direct correlation between specific structural features of this compound analogs and their binding affinity to EchA6 researchgate.netrcsb.org. The stereochemistry of this compound plays a crucial role, as demonstrated by the difference in activity between the active this compound and the inactive GSK730 enantiomer in binding to EchA6 researchgate.netnih.gov. This stereospecific binding highlights the importance of the precise three-dimensional arrangement of atoms for effective interaction with the EchA6 target researchgate.netrcsb.org. Further studies involving targeted mutagenesis of EchA6, such as the W133A point mutation, have been shown to abrogate THPP binding, emphasizing the significance of specific amino acid residues in the binding pocket and, consequently, the complementary structural features required on the ligand rcsb.orgnih.gov.
Modulation of Selectivity and Potency
Modifications to the this compound scaffold have been explored to modulate both the selectivity and potency of the compounds scielo.org.mxwikipedia.orgual.es. While initially considered an MmpL3 inhibitor, the re-assignment of THPP/GSK729's primary target to EchA6 underscored the importance of understanding and improving target selectivity researchgate.netnih.gov. SAR studies aim to identify modifications that enhance binding to EchA6 while minimizing off-target interactions. Potency, defined by the concentration required to achieve a biological effect (e.g., IC50), is also a key parameter. Structural changes can influence how strongly the inhibitor interacts with EchA6, thereby affecting its potency dcchemicals.com. For instance, this compound is described as a potent inhibitor of EchA6 with an IC50 of 1.8 µM dcchemicals.com. SAR studies systematically investigate how variations in substituents, ring systems, and linkers impact this IC50 value and the compound's ability to selectively inhibit EchA6 over other potential targets nih.govnih.govchemrxiv.orgwalisongo.ac.id.
Identification of Key Pharmacophores for Target Engagement
Identifying the key pharmacophores of this compound is essential for understanding the critical structural elements responsible for its interaction with EchA6 nih.govjapsonline.comtaylorandfrancis.com. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure, triggering or blocking its biological response taylorandfrancis.com. For this compound and related THPP analogs, pharmacophore identification involves analyzing the common structural features among active compounds and their spatial arrangement when bound to EchA6 japsonline.comepa.gov. This can involve computational methods, such as molecular docking and pharmacophore modeling, as well as analysis of co-crystal structures of inhibitors bound to EchA6 rcsb.org. Key pharmacophoric features likely include hydrogen bond donors and acceptors, hydrophobic regions, and potentially ionizable groups that engage in specific interactions within the EchA6 binding site taylorandfrancis.com. Understanding these features provides a template for designing new, more effective inhibitors.
Computational Approaches in Gsk729 Research
Molecular Docking and Simulation Studies of GSK729 and its Target
At the heart of this compound's activity is its interaction with the essential mycobacterial protein EchA6. Molecular docking and simulation studies have been pivotal in elucidating the specifics of this interaction at an atomic level. These computational techniques are used to predict how this compound binds to EchA6 and to estimate the strength of this binding.
Ligand-Protein Interaction Profiling with EchA6
This compound, a member of the tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) class, has been shown to bind stereospecifically to EchA6. researchgate.netnih.gov Computational models, often based on the crystal structure of M. tuberculosis EchA6 (PDB ID: 5DUC), are employed to simulate this binding. researchgate.net These models reveal that the interactions are predominantly hydrophobic and driven by van der Waals forces. The core pyrazolo-pyrimidine group of this compound is central to this interaction. aston.ac.uk Key hydrogen bonds are formed between the trifluoromethyl-substituent of the compound and the amino acid residues His79 and Gln103 within the EchA6 binding pocket. researchgate.net
| Interacting Residue in EchA6 | Type of Interaction with this compound | Contributing Group on this compound |
|---|---|---|
| His79 | Hydrogen Bond | Trifluoromethyl-substituent |
| Gln103 | Hydrogen Bond | Trifluoromethyl-substituent |
| Various | Hydrophobic & van der Waals | Pyrazolo-pyrimidine core |
Prediction of Binding Modes and Affinities
Molecular simulations are crucial for predicting the precise orientation (binding mode) of this compound within EchA6 and for estimating the binding affinity. These predictions are then corroborated with experimental data. For instance, studies using M. bovis BCG extracts demonstrated a dose-dependent binding of EchA6 to this compound, yielding an IC50 value of 1.8 µM. aston.ac.uk Computational methods like molecular dynamics (MD) simulations further help in understanding the stability of the this compound-EchA6 complex over time, revealing the dynamics of the binding pocket and the flexibility of key residues. researchgate.net
Computational Modeling for Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in defining these relationships for this compound and its derivatives.
Predictive Models for Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) is a key computational technique used to build predictive models. nih.govnih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR models can predict the antimycobacterial potency based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). mdpi.com By analyzing the QSAR equations, medicinal chemists can identify which structural features are critical for activity, guiding the synthesis of new derivatives with potentially improved efficacy. This "predict-then-optimize" paradigm accelerates the drug development process by prioritizing the synthesis of the most promising compounds. nih.gov
| Step | Description | Computational Tools/Methods |
|---|---|---|
| 1. Data Collection | Compile a dataset of this compound analogs with their measured biological activity (e.g., MIC values). | Chemical databases, literature |
| 2. Descriptor Calculation | Calculate various 2D and 3D molecular descriptors for each compound. | Specialized chemistry software |
| 3. Model Building | Use statistical methods to build a mathematical model relating descriptors to activity. | Multiple Linear Regression, Partial Least Squares |
| 4. Model Validation | Assess the model's statistical robustness and predictive power using internal and external validation sets. | Cross-validation (q²), correlation coefficient (r²) |
| 5. Prediction & Optimization | Use the validated model to predict the activity of new, unsynthesized derivatives to guide optimization. | QSAR model application |
Data Mining and Machine Learning in this compound Derivative Space
As large datasets of chemical compounds and their biological activities become available, data mining and machine learning (ML) techniques are increasingly applied. machinelearningmastery.comepfl.ch These methods can uncover complex, non-linear patterns in the SAR that may be missed by traditional QSAR models. nih.gov For the this compound chemical space, ML algorithms can be trained to classify compounds as active or inactive, or to predict their potency. These models can then be used to virtually screen large chemical libraries to identify novel derivatives with a high probability of being active against M. tuberculosis. This approach significantly reduces the time and cost associated with experimental screening.
Bioinformatic Analysis of Mycobacterial Pathways Influenced by this compound
Bioinformatics provides a systems-level view of how this compound affects M. tuberculosis. nih.govresearchgate.net By inhibiting EchA6, this compound disrupts a critical metabolic pathway. researchgate.netbirmingham.ac.uk EchA6, while homologous to enoyl-CoA hydratases, is catalytically inactive but essential for the biosynthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall. nih.govnih.gov
Bioinformatic analyses, including protein-protein interaction network studies, have illuminated the role of EchA6. researchgate.net It is believed to function as a shuttle, feeding long-chain fatty acids to the Fatty Acid Synthase II (FAS-II) system. nih.govbirmingham.ac.uk The FAS-II system is responsible for elongating fatty acids to the very long lengths required for mycolic acid synthesis. nih.govfrontiersin.org By binding to EchA6, this compound competitively inhibits the binding of the natural acyl-CoA substrates, thereby starving the FAS-II system and suppressing mycolic acid production. researchgate.netnih.gov This disruption of the cell wall synthesis pathway ultimately leads to bacterial death.
| Protein/System | Function | Effect of this compound Inhibition |
|---|---|---|
| EchA6 | Shuttles long-chain acyl-CoAs | Binding is blocked |
| FAS-II System | Elongates fatty acids for mycolic acid synthesis | Substrate supply is cut off |
| Mycolic Acid Synthesis | Produces essential cell wall components | Pathway is suppressed |
| Mycobacterial Cell Wall | Provides structural integrity and protection | Integrity is compromised, leading to cell death |
Computational Approaches for Target Validation and Off-Target Prediction
Extensive searches for the chemical compound “this compound” have yielded no publicly available scientific literature or data. As a result, information regarding computational approaches for its target validation and off-target prediction cannot be provided.
Computational methods are integral to modern drug discovery and development, offering powerful tools to predict and analyze the interactions of a compound with its intended biological target and to anticipate potential interactions with other molecules in the body, which could lead to adverse effects. These in silico techniques are crucial for validating that a drug candidate effectively engages its target and for identifying potential off-target liabilities early in the research process.
Generally, the process of computational target validation and off-target prediction involves a variety of methods. For target validation, molecular docking simulations are often employed to predict the binding affinity and mode of a compound within the active site of its intended target protein. Techniques such as molecular dynamics simulations can further elucidate the stability of the compound-protein complex over time.
For off-target prediction, a common approach is to screen the compound against a large database of known protein structures using methods like reverse docking. This can help identify other proteins that the compound might bind to. Additionally, ligand-based approaches, which compare the chemical structure of the compound to known ligands of various targets, can also be used to predict potential off-target interactions. Machine learning and artificial intelligence are increasingly being used to develop predictive models for both on-target and off-target activity based on large datasets of chemical structures and biological activities.
Without any specific information on the molecular structure, intended target, or therapeutic area of this compound, it is not possible to detail the specific computational approaches that may have been used in its research.
Synthetic Methodologies for Gsk729 and Analogs
Synthetic Routes to GSK729 (e.g., Tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamides)
The core structure of this compound is the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold. nih.gov The synthesis of this and related analogs has been a key area of investigation in medicinal chemistry. These compounds have been identified through high-throughput phenotypic screening against various biological targets. nih.govresearchgate.net
The general synthetic approach to this class of compounds involves the construction of the bicyclic pyrazolopyrimidine core, followed by the introduction of the carboxamide functionality. While specific, detailed synthetic procedures for this compound itself are not extensively published in publicly available literature, the synthesis of analogous tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides has been described. nih.gov These syntheses often involve multi-step sequences starting from commercially available materials.
The development of new chemical scaffolds, such as the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, is a continual effort in drug discovery. nih.gov The identification of this scaffold has spurred further research into its synthesis and the exploration of its chemical space. nih.govresearchgate.net
Strategies for Stereoselective Synthesis of Chiral Enantiomers (this compound and GSK730)
This compound and its enantiomer, GSK730, are chiral molecules. The biological activity of such compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial to obtain enantiomerically pure samples for research.
Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. thieme.de These methods can involve metal catalysis, organocatalysis, or enzymatic reactions to control the stereochemical outcome of a reaction. thieme.de
For compounds like this compound and GSK730, stereoselective synthesis would likely involve the asymmetric construction of the chiral centers within the tetrahydropyrazolo[1,5-a]pyrimidine core. This could be achieved through diastereoselective reactions or enantioselective catalysis. mdpi.comnus.edu.sg For instance, the stereoselective introduction of substituents on the pyrazolidine (B1218672) or tetrahydropyrimidine (B8763341) rings would be a key step in controlling the final stereochemistry of the molecule. nih.gov While the specific methods for the stereoselective synthesis of this compound and GSK730 are proprietary, the principles of asymmetric synthesis provide a framework for how these enantiomerically pure compounds can be obtained. thieme.dersc.org
Approaches for Derivatization and Scaffold Expansion
To explore the structure-activity relationships of the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold, researchers often synthesize a variety of derivatives. This involves modifying different parts of the molecule to understand how these changes affect its biological properties. Derivatization and scaffold expansion can lead to the discovery of analogs with improved potency, selectivity, or other desirable characteristics.
Approaches to derivatization can include:
Modification of the carboxamide group: The amide nitrogen can be substituted with various alkyl or aryl groups.
Substitution on the pyrimidine (B1678525) ring: Different functional groups can be introduced at various positions on the tetrahydropyrimidine ring.
Alterations to the pyrazole (B372694) ring: Modifications to the pyrazole portion of the scaffold can also be explored.
Scaffold expansion involves more significant changes to the core structure, such as the fusion of additional rings or the introduction of different heterocyclic systems. rsc.org These efforts aim to explore new chemical space and identify novel scaffolds with potentially different biological activities. nih.govnih.gov The goal of both derivatization and scaffold expansion is to generate a library of related compounds for further biological evaluation.
Analytical Methods for Purity and Characterization of Research Samples
Ensuring the purity and confirming the identity of synthesized compounds like this compound is critical for obtaining reliable biological data. A variety of analytical techniques are employed for this purpose. gbibio.comamericanpharmaceuticalreview.com
Table 1: Common Analytical Methods for Compound Characterization
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound by separating it from any impurities. biopharminternational.com Reversed-phase HPLC is a commonly used method. americanpharmaceuticalreview.com |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and to confirm its elemental composition. alirahealth.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the compound by providing information about the connectivity of atoms. 1H and 13C NMR are standard techniques. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| Chiral Chromatography | To separate and quantify the individual enantiomers (this compound and GSK730) to determine the enantiomeric excess. |
These analytical methods are essential throughout the drug discovery and development process to ensure the quality and consistency of the research samples. chromatographyonline.com For complex molecules, a combination of these techniques is often necessary for full characterization. gbibio.com
Emerging Research Directions and Future Perspectives for Gsk729
Exploration of GSK729's Role in Other Mycobacterial Species
Research into the activity of this compound has primarily centered on Mycobacterium tuberculosis. However, the genus Mycobacterium encompasses a wide range of species, including numerous nontuberculous mycobacteria (NTM) that cause significant infections in humans researchgate.netfrontiersin.org. Given that this compound targets a component of the fatty acid synthesis pathway crucial for the unique mycobacterial cell wall, there is potential for its activity to extend to other mycobacterial species nih.govmdpi.com. Studies on other MmpL3 inhibitors, chemically related to THPPs, have shown varied activity across different mycobacterial species, suggesting that the effectiveness of this class of compounds, including this compound, may be species-specific nih.gov. Future research is needed to systematically evaluate the efficacy of this compound against a diverse panel of NTM species to understand its potential broader applicability or identify species where it may be less effective. This exploration could involve determining minimum inhibitory concentrations (MICs) for this compound against various NTM isolates and investigating the genetic and physiological factors that influence susceptibility or resistance in these species.
Investigation of Resistance Mechanisms Beyond EchA6 Mutations
While targeted mutagenesis of echA6 has been shown to confer resistance to THPPs like this compound, indicating EchA6 as a key target, research also suggests the involvement of other mechanisms researchgate.netnih.govnih.gov. Spontaneous resistance-conferring mutations can potentially obscure the actual target or alternative targets of small molecule inhibitors nih.gov. For example, some studies initially suggested MmpL3 as a target for THPP-based inhibitors, and spontaneous resistant mutants were found to have mutations in mmpL3 researchgate.netnih.gov. This highlights the complexity of resistance development and the potential for mechanisms beyond simple target modification. Future investigations should employ comprehensive approaches such as whole-genome sequencing of this compound-resistant mutants isolated from various in vitro and in vivo settings to identify all potential genetic alterations conferring resistance researchgate.net. This could reveal mutations in genes encoding efflux pumps, drug-modifying enzymes, or alternative metabolic pathways that contribute to reduced susceptibility. Understanding these diverse resistance mechanisms is crucial for anticipating clinical resistance and designing strategies to overcome it.
Potential for this compound as a Chemical Probe in Mycobacterial Biology Research
This compound's specific interaction with EchA6 positions it as a valuable chemical probe for studying the function of this essential protein and its role in mycobacterial physiology researchgate.netaston.ac.uknih.gov. EchA6, despite being homologous to catalytic enoyl-CoA hydratases, is non-catalytic but essential and binds long-chain acyl-CoAs researchgate.netnih.gov. This compound's ability to compete with CoA-binding provides a tool to perturb EchA6 function and investigate its downstream effects researchgate.netnih.gov. Chemical probes are instrumental in dissecting biological pathways and identifying protein interactions nih.govtechnologynetworks.comsciencedaily.comchemrxiv.orgnih.gov. Future research can leverage this compound, perhaps in modified forms for techniques like activity-based protein profiling or pull-down assays, to further elucidate the interactome of EchA6 and its precise role in fatty acid synthesis and potentially other cellular processes researchgate.netnih.gov. This could involve using clickable or affinity-tagged versions of this compound to capture interacting proteins in live mycobacterial cells, followed by mass spectrometry analysis. Such studies could provide deeper insights into how EchA6 contributes to the essentiality of the fatty acid synthesis pathway and its coordination with other cellular functions.
Integration of Multi-Omics Data in this compound Research
The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of the cellular response to this compound biorxiv.orgwindows.netmdpi.comfrontiersin.orgresearchgate.net. Integrating these data types can reveal how this compound treatment impacts gene expression, protein levels, and metabolic profiles in mycobacteria, offering a systems-level view of its effects biorxiv.orgfrontiersin.orgresearchgate.net. For instance, transcriptomic analysis could identify genes whose expression is altered upon this compound exposure, while proteomic studies could quantify changes in protein abundance, including those involved in fatty acid synthesis or resistance pathways. Metabolomic profiling could directly assess the impact of this compound on lipid biosynthesis and other metabolic processes researchgate.net. Combining these datasets can help to build a comprehensive picture of the cellular perturbations induced by this compound, identify compensatory mechanisms, and potentially uncover novel biomarkers of susceptibility or resistance. Future research should integrate multi-omics data to gain a deeper understanding of the complex interplay between this compound, its target EchA6, and the broader mycobacterial cellular network.
Advanced In Vitro Models and Their Application to this compound Studies
Traditional two-dimensional (2D) in vitro models may not fully recapitulate the complex environment encountered by mycobacteria during infection crownbio.commdpi.comnih.gov. Advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic systems (organs-on-a-chip), offer more physiologically relevant platforms for studying mycobacterial growth and drug response crownbio.commdpi.comnih.gov. These models can mimic aspects of the host environment, including nutrient gradients, cell-cell interactions, and the presence of host immune cells crownbio.commdpi.com. Applying these advanced models to this compound research can provide more accurate insights into its efficacy in conditions that more closely resemble in vivo infection crownbio.comnih.gov. For example, 3D spheroid models of mycobacteria could be used to assess this compound penetration and activity in a structured environment, while co-culture models with macrophages could reveal how this compound performs in the intracellular niche. Future studies should utilize these advanced in vitro systems to evaluate this compound's activity, penetration, and potential interactions within a more complex biological context.
Q & A
Q. What are the established synthetic pathways for GSK729, and what analytical techniques are recommended for its characterization?
this compound synthesis typically involves multi-step organic reactions, with key intermediates verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For characterization, use a combination of spectroscopic methods (e.g., -NMR, -NMR) and chromatographic purity assessments (HPLC ≥95%). Ensure reproducibility by documenting reaction conditions (temperature, catalysts, solvents) and comparing spectral data with published benchmarks .
Q. How can researchers design robust in vitro assays to evaluate this compound’s mechanism of action?
Begin with target-specific assays (e.g., enzyme inhibition kinetics or receptor binding studies) using dose-response curves. Include positive and negative controls to validate assay specificity. For cell-based studies, optimize parameters like cell viability (MTT assays), exposure time, and solvent compatibility. Triplicate experiments with statistical validation (e.g., ANOVA) are critical to minimize variability .
Q. What are the best practices for ensuring this compound’s stability in experimental settings?
Conduct stability studies under varying conditions (pH, temperature, light exposure) using accelerated degradation protocols. Monitor degradation products via LC-MS and quantify stability using Arrhenius equation modeling. Store compounds in inert atmospheres (argon) at -80°C, and validate storage conditions with periodic re-analysis .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported biological activity across studies?
Discrepancies may arise from differences in assay design (e.g., cell lines, compound solubility). Perform meta-analyses of published data, noting variables like IC measurement techniques (fluorometric vs. radiometric). Replicate conflicting studies under standardized conditions and apply multivariate regression to identify confounding factors .
Q. What computational strategies are effective for predicting this compound’s off-target interactions?
Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against structural databases (e.g., PDB, ChEMBL). Validate predictions with proteome-wide affinity profiling (e.g., thermal shift assays) and cheminformatics tools (SwissTargetPrediction). Cross-reference results with transcriptomic data (RNA-seq) to identify unexpected pathways .
Q. How can researchers optimize this compound’s pharmacokinetic profile using structure-activity relationship (SAR) studies?
Systematically modify functional groups (e.g., halogenation, methylation) and assess changes in logP (lipophilicity), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis). Prioritize derivatives with improved bioavailability (AUC values) in rodent models and low cytochrome P450 inhibition .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical models?
Apply non-linear regression (GraphPad Prism) to calculate EC/ED values. For longitudinal data, use mixed-effects models to account for inter-subject variability. Survival analyses (Kaplan-Meier curves) require log-rank tests, while omics data should undergo false discovery rate (FDR) correction .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
Implement quality control (QC) protocols, including batch-specific purity checks (HPLC) and bioactivity validation (dose-response curves). Use principal component analysis (PCA) to identify outliers in multi-parametric datasets. If variability persists, investigate synthetic impurities via LC-MS/MS and refine purification methods .
Ethical and Reproducibility Considerations
Q. What documentation is essential for ensuring reproducibility in this compound research?
Provide detailed synthetic procedures (including failed attempts), raw spectral data, and annotated statistical scripts in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or ChEMBL .
Q. How can researchers mitigate bias in interpreting this compound’s therapeutic potential?
Use blinded experimental designs and pre-register study protocols (e.g., OSF, ClinicalTrials.gov ). Validate findings across independent labs and disclose all funding sources. For translational studies, follow ARRIVE guidelines to ensure rigorous reporting of animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
